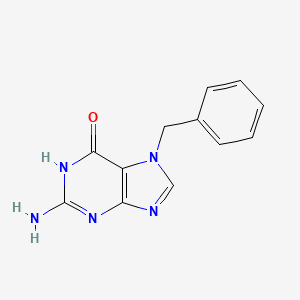

2-Amino-7-benzyl-1H-purin-6(7H)-one

Description

Significance of Purine (B94841) Derivatives as a Chemical Scaffold in Contemporary Chemical Biology and Medicinal Chemistry

Purine derivatives, characterized by a fused pyrimidine (B1678525) and imidazole (B134444) ring system, are of immense importance in the fields of chemical biology and medicinal chemistry. nih.govrsc.org This significance stems from their structural resemblance to endogenous purines, adenine (B156593) and guanine (B1146940), which are fundamental building blocks of nucleic acids (DNA and RNA) and play pivotal roles in cellular signaling and energy metabolism. rsc.org This inherent biological relevance makes the purine scaffold a "privileged" structure in drug discovery, meaning it is a molecular framework that is more likely to bind to biological targets and exhibit drug-like properties. nih.goveurekaselect.com

The versatility of the purine scaffold allows for extensive chemical modification at various positions, leading to a vast library of derivatives with diverse pharmacological activities. eurekaselect.comontosight.ai Researchers have successfully developed purine-based compounds with applications as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. nih.goveurekaselect.com The ability of these synthetic analogues to interact with a wide range of biological targets, including enzymes like kinases and polymerases, as well as G-protein coupled receptors, underscores their therapeutic potential. ontosight.aimdpi.com Consequently, the purine scaffold continues to be a major focus of research and development in the pharmaceutical industry, with ongoing efforts to synthesize novel derivatives with improved efficacy and selectivity. eurekaselect.com

Overview of the 2-Amino-7-benzyl-1H-purin-6(7H)-one Scaffold within the Context of Guanine Analogues

This compound is a synthetic purine derivative that belongs to the class of guanine analogues. chemimpex.com Guanine is one of the two purine nucleobases found in DNA and RNA. Guanine analogues are molecules that are structurally similar to guanine and can often mimic its biological activity or interfere with its metabolic pathways. ontosight.ai

The structure of this compound features the core 2-aminopurine-6-one structure of guanine, but with a benzyl (B1604629) group attached at the N7 position of the purine ring. This benzyl substitution is a key modification that can significantly influence the compound's properties, such as its solubility, ability to cross cell membranes, and its interaction with biological targets. chemimpex.com The presence of the benzyl group can enhance its lipophilicity, potentially improving its cellular uptake. chemimpex.com

As a guanine analogue, this compound is of interest to researchers for its potential to modulate the activity of enzymes that utilize guanine or its derivatives as substrates. This includes enzymes involved in nucleic acid synthesis and repair. chemimpex.com For instance, many guanosine (B1672433) analogues, which are derivatives of guanine linked to a sugar moiety, have been developed as antiviral drugs that act by inhibiting viral DNA or RNA polymerases. nih.govnih.govwikipedia.org While this compound is not a nucleoside itself, its core structure makes it a valuable lead compound for the design of novel therapeutic agents.

Historical Context and Evolution of Academic Research on Related Purine Analogues

The study of purine analogues has a rich history, dating back to the mid-20th century. nih.gov Early research was driven by the quest for antimetabolites—compounds that could interfere with the metabolic processes of cancer cells. wikipedia.org This led to the synthesis and investigation of a wide array of purine derivatives.

A pivotal moment in this field was the development of 6-mercaptopurine (B1684380) (6-MP) and thioguanine, which were among the first purine analogues to demonstrate significant anticancer activity and are still in clinical use today. nih.govwikipedia.org These early successes spurred further research into modifying the purine ring system to create new drugs with improved properties.

The subsequent decades saw the discovery of purine analogues with potent antiviral activity. Acyclovir (B1169), a guanosine analogue, revolutionized the treatment of herpes simplex virus infections and remains a cornerstone of antiviral therapy. nih.govnih.govresearchgate.net The success of acyclovir and other nucleoside analogues like ganciclovir (B1264) and lamivudine (B182088) fueled the development of a large family of antiviral drugs that target viral polymerases. nih.govwikipedia.org

More recently, research has expanded to explore the potential of purine analogues in a wider range of therapeutic areas, including as kinase inhibitors for the treatment of cancer and inflammatory diseases. mdpi.comnih.gov The ability to rationally design and synthesize purine derivatives with specific biological activities continues to drive innovation in medicinal chemistry.

Research Findings on Purine Analogues

The following table summarizes key research findings on various purine analogues, highlighting their therapeutic applications and mechanisms of action.

| Compound Name | Therapeutic Application | Mechanism of Action |

| 6-Mercaptopurine | Anticancer | Inhibits DNA synthesis by acting as a fraudulent nucleotide. wikipedia.org |

| Thioguanine | Anticancer | Incorporates into DNA and RNA, leading to cytotoxicity. wikipedia.org |

| Acyclovir | Antiviral (Herpes) | Chain terminator of viral DNA synthesis. nih.govwikipedia.org |

| Ganciclovir | Antiviral (Cytomegalovirus) | Inhibits viral DNA polymerase. nih.gov |

| Lamivudine | Antiviral (HIV, Hepatitis B) | Reverse transcriptase inhibitor. wikipedia.org |

| Fludarabine | Anticancer (Leukemia) | Inhibits DNA synthesis. wikipedia.org |

| Cladribine | Anticancer (Hairy Cell Leukemia) | Causes DNA strand breaks. nih.gov |

Table of Compounds

Structure

3D Structure

Properties

IUPAC Name |

2-amino-7-benzyl-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O/c13-12-15-10-9(11(18)16-12)17(7-14-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBDLEGJZOWRBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2C(=O)NC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348589 | |

| Record name | 7-benzylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17495-12-4 | |

| Record name | 7-benzylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 7 Benzyl 1h Purin 6 7h One and Its Analogues

Established Synthetic Routes to the 2-Amino-7-benzyl-1H-purin-6(7H)-one Core Structure

The foundational methods for synthesizing the this compound scaffold largely rely on classical techniques that have been refined over time. These include the construction of the purine's bicyclic system and the specific placement of the benzyl (B1604629) group on one of the nitrogen atoms.

Cyclization Reactions for Purine (B94841) Ring Formation

The construction of the purine ring is a cornerstone of synthesizing this compound. The most common and historically significant method is the Traube purine synthesis. This approach involves the condensation of a pyrimidine (B1678525) derivative with a source of the remaining two carbon atoms and one nitrogen atom of the imidazole (B134444) ring.

Specifically, the synthesis often starts with a 4,5-diaminopyrimidine (B145471). This intermediate is then cyclized with a one-carbon electrophile, such as formic acid or a derivative, to form the purine ring system. acs.org For the synthesis of 2-aminopurine (B61359) derivatives, a 2,4,5-triaminopyrimidine derivative can be utilized, which upon cyclization, yields the desired 2-amino-substituted purine. researchgate.net The versatility of the Traube synthesis allows for the introduction of various substituents on the pyrimidine precursor, which are then incorporated into the final purine product.

Another approach involves the cyclization of substituted imidazole intermediates. For instance, 5-aminoimidazole-4-carboxamide (B1664886) derivatives can be cyclized with appropriate reagents to form the pyrimidine portion of the purine ring. youtube.com This method provides an alternative route to the purine core, often allowing for different substitution patterns.

The following table summarizes key cyclization strategies for purine synthesis:

| Starting Material | Reagent for Cyclization | Resulting Purine | Reference |

| 4,5-Diaminopyrimidine | Formic Acid | Unsubstituted Purine | acs.org |

| 2,4,5-Triaminopyrimidine | Formylating Agent | 2-Aminopurine | researchgate.net |

| 5-Aminoimidazole-4-carboxamide | Various | Substituted Purines | youtube.com |

Regioselective N-Alkylation Strategies (e.g., at N7, N9)

Once the purine core is formed, the introduction of the benzyl group at a specific nitrogen atom is a critical step. Purines possess multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9), making regioselective alkylation a significant challenge. Direct alkylation of a purine with a benzyl halide often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and major product. nih.gov

To achieve regioselectivity for the N7 position, as required for this compound, several strategies have been developed. One common method involves the use of protecting groups. For instance, protecting the N9 position with a removable group can direct the incoming benzyl group to the N7 position. Another strategy is to perform the alkylation under kinetic control, which can favor the formation of the N7 isomer. nih.gov

Recent studies have shown that the choice of base and solvent can significantly influence the regioselectivity of alkylation. For example, the use of specific bases like tetrabutylammonium (B224687) hydroxide (B78521) has been shown to favor N9 alkylation. ub.edu Conversely, certain reaction conditions can be optimized to enhance the yield of the N7-alkylated product. A newer method for direct N7 regioselective tert-alkylation of 6-substituted purines involves the use of N-trimethylsilylated purines with a tert-alkyl halide and a Lewis acid catalyst like SnCl4. acs.org While this method is specific to tert-alkyl groups, it highlights the ongoing research into achieving selective N-alkylation.

The following table outlines different approaches to regioselective N-alkylation of purines:

| Alkylation Method | Position Favored | Key Conditions | Reference |

| Direct Alkylation | N9 (major), N7 (minor) | Standard base and solvent | nih.gov |

| N9-Protection Strategy | N7 | Use of a removable protecting group at N9 | N/A |

| Kinetic Control | N7 | Specific reaction conditions (e.g., lower temperature) | nih.gov |

| N-trimethylsilylation | N7 (for tert-alkyl groups) | SnCl4 catalyst | acs.org |

Novel and Modified Synthetic Approaches to Improve Yield and Selectivity

To overcome the limitations of traditional methods, such as low yields and poor regioselectivity, researchers have developed innovative and modified synthetic strategies. These modern techniques often offer improved efficiency, scalability, and environmental friendliness.

One-Pot Synthesis Techniques for Functionalized Purines

One-pot syntheses have emerged as a powerful tool for the efficient construction of complex molecules like functionalized purines. These methods combine multiple reaction steps into a single procedure without the need for isolating intermediates, thereby saving time, reagents, and reducing waste.

A notable one-pot method for synthesizing highly substituted purines involves a metal-free, scalable approach using the Traube synthesis adapted to Vilsmeier-type reagents. nih.govresearchgate.netacs.org This technique allows for the synthesis of 9-aryl-substituted chloropurines and 7-benzylpurines from pyrimidine precursors in good to high yields. nih.govresearchgate.netacs.org The reaction is versatile and can be adapted for the rapid synthesis of ribonucleosides. nih.govacs.org

Microwave-Assisted Synthesis for 1H-Purin-6-one Derivatives

Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, increase product yields, and improve reaction selectivity. This technology has been successfully applied to the synthesis of various purine derivatives.

For instance, a microwave-assisted protocol has been developed for the efficient synthesis of coumarin-purine hybrids. nih.gov This method demonstrates the potential of microwave irradiation to facilitate the construction of complex molecular architectures based on the purine scaffold. Furthermore, microwave irradiation has been shown to improve the regioselectivity of N-alkylation reactions of purines, often leading to a reduction in the formation of byproducts. ub.edu The amination of 6-chloropurine (B14466) derivatives with various amines in water under microwave irradiation provides a green and efficient route to 6-substituted aminopurine analogs. iaea.org

Strategies for Derivatization of Precursor Pyrimidine and Imidazole Intermediates

The derivatization of pyrimidine intermediates is a common approach. For example, starting with a substituted 4,5-diaminopyrimidine allows for the direct incorporation of that substituent into the final purine structure. youtube.com Various synthetic methods are available for the preparation of a wide range of substituted pyrimidines. organic-chemistry.org

Similarly, the synthesis can proceed through a derivatized imidazole intermediate. The alkylation and acylation of aminoimidazoles that are related to intermediates in purine nucleotide biosynthesis have been explored. rsc.org For instance, the reaction of amino imidazole carbonitrile (AICN) with various reagents can lead to the formation of substituted purine derivatives. researchgate.net This approach offers a flexible route to a diverse array of purine analogues. nih.gov

Chemical Modification and Derivatization Studies of 2 Amino 7 Benzyl 1h Purin 6 7h One

Systematic Strategies for Structural Diversification of the Purine (B94841) Scaffold

The structural diversification of the purine scaffold is a key strategy in the development of new biologically active molecules. This involves a variety of synthetic approaches aimed at modifying the core purine structure at different positions to create a library of analogues with diverse chemical properties. One of the common strategies is the build/couple/pair (B/C/P) approach, which allows for the generation of structural diversity by varying the building blocks and the coupling methods used in the synthesis. researchgate.net This can lead to a wide range of molecular shapes and functionalities. researchgate.net

Solid-phase synthesis has also emerged as a powerful tool for the combinatorial generation of purine derivatives. mdpi.com This technique allows for the efficient production of large libraries of compounds by attaching the purine scaffold to a solid support and then performing a series of chemical modifications. mdpi.com The choice of immobilization site on the purine ring is a critical parameter that dictates the types of modifications that can be achieved. mdpi.com Furthermore, multidimensional coupling strategies, where not only the building blocks but also the linking motifs are varied, can significantly enhance the structural diversity of the resulting compound libraries. researchgate.net These systematic approaches provide a robust framework for the extensive exploration of the chemical space around the purine core, facilitating the discovery of new compounds with desired biological activities.

Synthesis of N-Substituted Analogues at N1, N7, and N9 Positions

N-substitution of the purine ring is a common strategy for modifying the physicochemical and biological properties of these compounds. Alkylation can occur at the N1, N7, and N9 positions, with the regioselectivity of the reaction being a critical aspect to control.

The introduction of substituents at the N7 position of the purine ring is a significant area of research. Direct alkylation of purine derivatives with alkyl halides often leads to a mixture of N7 and N9 isomers. nih.gov The ratio of these isomers can be influenced by the reaction conditions, including the base, solvent, and temperature. researchgate.net For instance, the alkylation of 6-chloropurine (B14466) with tert-alkyl halides can be directed towards the N7 isomer under kinetically controlled conditions. nih.gov

The synthesis of 7-benzylguanine derivatives has been explored in the context of their biological activities. nih.gov The introduction of a benzyl (B1604629) group at the N7 position can significantly alter the molecule's interaction with biological targets. nih.gov A variety of substituted benzyl groups can be introduced to probe the effects of steric and electronic properties on the activity of the resulting compounds.

| Starting Material | Alkylating Agent | Product | Reference |

| 2-Amino-6-chloropurine | Benzyl bromide | 2-Amino-7-benzyl-6-chloro-7H-purine | researchgate.net |

| Guanosine (B1672433) | Benzyl bromide | 7-Benzylguanosine | researchgate.net |

| 6-Chloropurine | tert-Butyl bromide | 7-(tert-Butyl)-6-chloropurine | nih.gov |

Controlling the regioselectivity of N-alkylation is a major challenge in purine chemistry, as direct alkylation often yields a mixture of N7 and N9 isomers. nih.govub.edu The thermodynamically more stable N9 isomer is often the major product. nih.gov Several strategies have been developed to achieve regioselective N-alkylation.

One approach involves the use of protecting groups to block one of the nitrogen atoms, thereby directing alkylation to the desired position. For example, the use of a bulky substituent at the C6 position can sterically hinder the N7 position, favoring N9 alkylation. researchgate.net Conversely, specific reaction conditions can favor the formation of the N7 isomer. For instance, the use of certain bases and solvents, along with microwave irradiation, has been shown to improve the regioselectivity of N9-alkylation. ub.edu Another method involves the protection of the N9 position, followed by reduction and regioselective alkylation at N7, and subsequent deprotection and reoxidation. nih.gov While this method provides unambiguous regioselectivity, it is a multi-step process. nih.gov The choice of alkylating agent and the nature of the purine substrate also play a crucial role in determining the N7/N9 ratio. researchgate.net

| Method | Key Feature | Outcome | Reference |

| Microwave-assisted synthesis | Use of tetrabutylammonium (B224687) hydroxide (B78521) as base | High regioselectivity for N9-alkylation | ub.edu |

| Steric hindrance | Bulky C6-substituent | Favors N9-alkylation | researchgate.net |

| Kinetically controlled conditions | Use of specific catalysts (e.g., SnCl4) | Favors N7-alkylation with tert-alkyl halides | nih.gov |

| Protection/deprotection strategy | N9-protection, N7-alkylation, deprotection | Unambiguous N7-alkylation | nih.gov |

Modifications at the C2 Position (e.g., amino, morpholino, trifluoromethyl)

The C2 position of the purine ring is another key site for chemical modification. The existing amino group in 2-amino-7-benzyl-1H-purin-6(7H)-one can be a starting point for further derivatization, or it can be replaced by other functional groups to modulate the compound's properties.

The introduction of a morpholino group at the C2 position has been explored in the synthesis of novel purine derivatives. mdpi.comfrontiersin.org This is often achieved by nucleophilic substitution of a suitable leaving group, such as a chlorine atom, at the C2 position. The synthesis of 2-morpholino-4-anilinoquinoline derivatives, for example, involves the reaction of a 2-chloroquinoline precursor with morpholine. nih.gov

The trifluoromethyl group is another important substituent that can be introduced at the C2 position. google.com This group can significantly alter the electronic properties and metabolic stability of the molecule. The synthesis of 2-trifluoromethylpurine derivatives can be achieved through various methods, including the reaction of a 2-halopurine with a trifluoromethylating agent. google.com

| Starting Material | Reagent | Product | Reference |

| 2-Chloropurine derivative | Morpholine | 2-Morpholinopurine derivative | mdpi.com |

| 2-Halopurine derivative | Trifluoromethylating agent | 2-Trifluoromethylpurine derivative | google.com |

Introduction of Substituents at the C6 Position (e.g., carbonyl oxygen, amino, thiol, ether)

The C6 position of the purine scaffold is a versatile site for introducing a variety of functional groups. The carbonyl oxygen of the guanine (B1146940) core can be replaced with other substituents to generate a diverse range of analogues.

The conversion of the 6-oxo group to a 6-thio group is a common modification, leading to the formation of 6-thioguanine derivatives. researchgate.netmedchemexpress.com This can be achieved by treating the corresponding 6-chloropurine with a sulfur source. nih.gov The resulting 6-thiopurines can be further alkylated at the sulfur atom to yield 6-thioether derivatives. core.ac.uk

The 6-oxo group can also be converted to a 6-amino group, leading to 2,6-diaminopurine derivatives. Furthermore, the synthesis of 6-alkoxy (ether) derivatives is another important modification. acs.org These compounds can be prepared by reacting a 6-chloropurine with an appropriate alcohol in the presence of a base. nih.govnih.gov

| Starting Material | Reagent | Product | Reference |

| 2-Amino-6-chloropurine | Sodium hydrosulfide | 2-Amino-6-mercaptopurine (Thioguanine) | nih.gov |

| 6-Chloropurine | Alcohol/Base | 6-Alkoxypurine | nih.gov |

| 6-Thioguanine | Benzyl bromide | 6-Benzylthioguanine | researchgate.net |

Diversification at the C8 Position (e.g., aminoalkyl, bromo, hydrazino)

The C8 position of the purine ring offers another avenue for structural diversification. A variety of substituents can be introduced at this position to modulate the biological activity of the parent compound.

Bromination of the C8 position is a common starting point for further modifications. psu.edu The resulting 8-bromopurine can then be subjected to various cross-coupling reactions or nucleophilic substitutions to introduce a wide range of functional groups.

The introduction of a hydrazino group at the C8 position has also been reported. jchps.comresearchgate.net This can be achieved by reacting an 8-halopurine with hydrazine. The resulting 8-hydrazinopurines can be further derivatized, for example, by condensation with aldehydes or ketones to form 8-benzylidenehydrazino derivatives. jchps.comresearchgate.net

Furthermore, aminoalkyl groups can be introduced at the C8 position. The synthesis of 8-aminoquinoline derivatives, for instance, has been extensively studied. researchgate.net These modifications can significantly impact the molecule's ability to interact with biological targets.

| Starting Material | Reagent | Product | Reference |

| O6-Benzylguanine | N-Bromosuccinimide | O6-Benzyl-8-bromoguanine | psu.edu |

| 8-Bromopurine | Hydrazine | 8-Hydrazinopurine | jchps.com |

| 8-Hydrazinopurine | Substituted benzaldehyde | 8-Benzylidenehydrazinopurine | jchps.comresearchgate.net |

| 8-Bromoadenine derivative | Substituted amine | 8-Substituted aminoadenine derivative | mdpi.com |

Synthesis of Non-Purine and Deazapurine Analogues (e.g., 7-deazapurines, 8-azapurines)

The core structure of this compound serves as a foundational scaffold for the synthesis of various heterocyclic analogues. Modifications to the purine ring system, such as the replacement of nitrogen with carbon (deazapurines) or the introduction of an additional nitrogen atom (azapurines), have led to the development of novel compounds with diverse biological activities. Research in this area focuses on creating structural diversity to explore new therapeutic potentials.

7-Deazapurine Analogues

7-Deazapurines, also known as pyrrolo[2,3-d]pyrimidines, are a class of purine analogues where the nitrogen atom at position 7 is replaced by a carbon atom. This modification significantly alters the electronic properties and metabolic stability of the molecule.

One common strategy for synthesizing 7-deazapurine nucleoside analogues involves the chemical modification of parent antibiotics like tubercidin. fiu.edu For instance, N-benzylated 7-deazaadenosine analogues can be prepared through alkylation of tubercidin at the N3 position with a benzyl bromide, followed by a base-promoted Dimroth rearrangement to yield the 4-N-isomer. fiu.edunih.gov An alternative route employs a diazotization-fluorodediazoniation sequence, followed by an SNAr displacement of the fluoride with a benzylamine (B48309). fiu.edunih.gov

Another synthetic approach starts with a pre-constructed pyrrolo[2,3-d]pyrimidine core. For example, dual N6/C7-substituted 7-deazaadenosine analogues have been synthesized starting from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. nih.gov The process involves iodination, followed by a modified Vorbrüggen glycosylation. The resulting intermediate undergoes a Sonogashira coupling to introduce a TMS-protected ethynyl group at C7, and subsequent chlorine displacement by various amines yields the desired N6-substituted nucleosides after deprotection. nih.gov

The table below summarizes examples of synthesized 7-deazapurine analogues and their observed affinities for various G protein-coupled receptors (GPCRs).

| Compound | Structure/Modification | Target Receptor | Affinity (Ki, µM) | Reference |

|---|---|---|---|---|

| 7a | 7-ethynyl group with N6-benzyl substituent | σ1/σ2 | Moderate Affinity | nih.gov |

| 8a-j | 7-CF3 group with various N6-amine substituents | 5-HT1D, 5-HT2B, KOR, σ1/2 | (Sub)micromolar hits identified | nih.gov |

8-Azapurine Analogues

8-Azapurines, or 1,2,3-triazolo[4,5-d]pyrimidines, are purine analogues containing an additional nitrogen atom at position 8. These compounds are recognized for their potential as antitumor, antiviral, and antiplatelet agents. nih.gov

The synthesis of N6-substituted 8-azapurine derivatives can be achieved through conventional multi-step procedures. A typical synthesis begins with the nucleophilic substitution of a starting material like 4,6-dichloropyrimidine with an amino alcohol to form an amino pyrimidine (B1678525) intermediate. nih.gov Subsequent diazotization of this intermediate with hydrochloric acid and sodium nitrite leads to the formation of the triazolopyrimidine (8-azapurine) ring system. nih.gov Further modifications, such as amination or hydrazonation at the N6 position, can then be carried out to produce a series of analogues. nih.gov

Another approach to synthesizing 8-azapurine ribonucleosides involves the reaction of 6-(methylthio)-8-azapurine with a protected ribofuranosyl chloride. nih.gov This glycosylation reaction can be followed by treatment with various nucleophiles to displace the methylthio group and introduce diverse substituents at the 6-position, including thio, alkoxy, and amino groups. nih.gov

Research has also explored fleximer analogues of 8-aza-7-deazapurines, which combine features of both aza- and deazapurines. mdpi.com Both chemical and chemoenzymatic methods have been employed for their synthesis. Chemoenzymatic synthesis, using enzymes like purine nucleoside phosphorylase (PNP), has been shown to be an efficient route. mdpi.commdpi.com For example, the protected base 1-(4-benzyloxypyrimidin-5-yl)pyrazole can be selectively glycosylated in a transglycosylation reaction to form the desired nucleoside analogue. mdpi.com

The table below details the antiplatelet activity of some synthesized N6-hydrazone derivatives of 8-azapurine.

| Compound Series | General Structure | Concentration (µM) | Inhibition Rate (%) | Reference |

|---|---|---|---|---|

| II | N6-hydrazone derivatives of 8-azapurine | 10 | 48.7 to 100 | nih.gov |

| IIe | Specific N6-hydrazone derivative | 10 | 100 | nih.gov |

| IIf | Specific N6-hydrazone derivative | 10 | 100 | nih.gov |

| IIh | Specific N6-hydrazone derivative | 10 | 100 | nih.gov |

| IIi | Specific N6-hydrazone derivative | 10 | 100 | nih.gov |

Advanced Structural Characterization and Conformational Analysis of 2 Amino 7 Benzyl 1h Purin 6 7h One

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. slideshare.net Both ¹H and ¹³C NMR have been instrumental in confirming the molecular structure of 2-Amino-7-benzyl-1H-purin-6(7H)-one and its analogues. copernicus.org

In ¹H NMR spectroscopy, the chemical shifts, signal multiplicities, and coupling constants provide a detailed map of the proton environments within the molecule. For instance, the aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of 7.2-7.4 ppm, while the benzylic methylene (B1212753) protons (CH₂) adjacent to the purine (B94841) ring exhibit a characteristic singlet. The protons on the purine core and the amino group also show distinct chemical shifts that are sensitive to the electronic environment and solvent effects.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the purine ring, the benzyl group, and the carbonyl group are all identifiable, confirming the connectivity of the molecule.

Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to unambiguously assign all proton and carbon signals and to establish long-range connectivities, further solidifying the structural assignment. researchgate.net Conformational studies using NMR can involve the analysis of Nuclear Overhauser Effects (NOEs), which provide through-space distance information between protons, helping to define the preferred orientation of the benzyl group relative to the purine core in solution. unifi.it

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data (Illustrative)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-NH₂ | Variable | - |

| C8-H | ~7.8 | ~140 |

| Benzyl-CH₂ | ~5.4 | ~48 |

| Benzyl-Aromatic | ~7.3 (m) | ~127-136 |

| C4 | - | ~154 |

| C5 | - | ~116 |

| C6=O | - | ~157 |

| C2 | - | ~160 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. This table is for illustrative purposes.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

For this compound, a single-crystal X-ray diffraction analysis would reveal the planar nature of the purine ring system and the specific orientation of the benzyl substituent. Crucially, it would also elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding and π-π stacking. ias.ac.in The amino group and the carbonyl oxygen of the purinone ring are potential hydrogen bond donors and acceptors, respectively, leading to the formation of extended supramolecular networks. nih.gov The aromatic benzyl group can also participate in π-π stacking interactions with adjacent purine rings or other benzyl groups, further stabilizing the crystal lattice. mdpi.com

Table 2: Illustrative Crystallographic Data for a Purine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1334.5 |

| Z | 4 |

| Hydrogen Bonds | N-H···O, N-H···N |

| π-π Stacking | Present |

Note: This data is illustrative and based on a representative purine structure. Actual data for this compound would require experimental determination.

Spectroscopic Techniques (e.g., Mass Spectrometry, Infrared Spectroscopy) for Characterization

In addition to NMR and X-ray crystallography, other spectroscopic methods play a vital role in the characterization of this compound. researchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight of the compound with high accuracy. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition. Fragmentation patterns observed in the mass spectrum can also offer structural information, corroborating the proposed connectivity.

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. acs.org The IR spectrum of this compound would show characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the carbonyl group, C-N stretching vibrations within the purine ring, and the aromatic C-H and C=C stretching of the benzyl group.

Table 3: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| N-H (Amino) | Stretching | 3300-3500 |

| C=O (Amide) | Stretching | 1650-1700 |

| C=N, C=C (Aromatic) | Stretching | 1400-1600 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

Conformational Landscape Analysis via Experimental and Computational Methods

Experimental approaches , primarily advanced NMR techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide data on through-space proton-proton distances, which can be used to model the preferred conformations in solution. unifi.it

Computational methods , such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are powerful tools for exploring the potential energy surface of the molecule. ucdavis.edu These calculations can identify low-energy conformers, estimate the rotational barriers around single bonds (e.g., the bond connecting the benzyl group to the purine ring), and predict the relative populations of different conformations. nih.gov By comparing the computationally predicted structures and properties with experimental data from NMR and X-ray crystallography, a comprehensive and validated model of the conformational behavior of this compound can be developed.

Computational Chemistry and Molecular Modeling of 2 Amino 7 Benzyl 1h Purin 6 7h One

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure, stability, and reactivity of 2-Amino-7-benzyl-1H-purin-6(7H)-one. These calculations provide valuable data on molecular orbitals, charge distribution, and other electronic parameters that govern the molecule's behavior.

A key aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For derivatives of this compound, DFT calculations can predict how different substituents on the purine (B94841) ring or the benzyl (B1604629) group influence this energy gap, thereby modulating its reactivity and potential biological activity.

Detailed analysis of the molecular electrostatic potential (MEP) map, derived from quantum chemical calculations, can identify the electron-rich and electron-poor regions of this compound. This information is vital for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to its binding with specific protein targets.

Table 1: Key Electronic Properties from Quantum Chemical Calculations

| Property | Significance |

| HOMO Energy | Relates to the ability to donate an electron. |

| LUMO Energy | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. nih.gov |

| Dipole Moment | Influences solubility and membrane permeability. nih.gov |

| Electronegativity | Describes the tendency to attract electrons. nih.gov |

| Molecular Electrostatic Potential | Identifies regions for electrostatic interactions. |

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov For this compound, docking simulations are crucial for identifying potential biological targets and understanding the molecular basis of its activity. These simulations can help in predicting the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov

The process involves generating a three-dimensional structure of this compound and docking it into the binding site of a target protein. The results are scored based on the predicted binding energy, with lower energies indicating a more favorable interaction. This approach allows for the virtual screening of large libraries of compounds against a specific target, prioritizing those with the highest predicted affinity for experimental testing.

For instance, if this compound is being investigated as a kinase inhibitor, molecular docking can predict its binding mode within the ATP-binding pocket of the target kinase. The simulation can reveal key interactions with specific amino acid residues, providing a rationale for its inhibitory activity and guiding the design of more potent analogs. The unique benzyl group of this compound enhances its lipophilicity, which can contribute to improved cellular uptake and bioavailability, factors that are important in its pharmaceutical applications. chemimpex.com

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Changes in Biological Systems

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to assess the stability of the predicted binding pose from docking studies and to investigate the conformational changes that may occur in both the ligand and the target protein upon binding. nih.gov

By simulating the behavior of the this compound-protein complex in a solvated environment, MD simulations can provide insights into the flexibility of the binding site and the ligand. ucr.edu This is particularly important for understanding the induced-fit mechanism of binding, where the protein undergoes conformational changes to accommodate the ligand. nih.gov The stability of the complex over the simulation time can be analyzed by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms. These simulations help in understanding the stability of protein-ligand complexes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models can be developed to predict their activity against a specific biological target. This is achieved by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with the observed biological activity. nih.gov

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that relates the biological activity of a set of molecules to their steric and electrostatic fields. nih.gov The molecules are aligned based on a common scaffold, and the fields are calculated at various grid points around them. The resulting data is then analyzed using partial least squares (PLS) to generate a predictive model. nih.gov For this compound and its analogs, CoMFA can provide contour maps that visualize the regions where modifications to the structure would likely lead to an increase or decrease in activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This provides a more comprehensive description of the molecular properties influencing biological activity. CoMSIA models for this compound derivatives can offer more detailed insights into the specific types of interactions that are crucial for their activity, thereby guiding the design of new compounds with improved potency and selectivity.

Table 2: Comparison of CoMFA and CoMSIA

| Feature | CoMFA | CoMSIA |

| Fields Considered | Steric, Electrostatic | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor |

| Output | Contour maps indicating favorable and unfavorable regions for activity. | More detailed contour maps providing insights into specific interaction types. |

| Application | Predicting activity and guiding lead optimization. | Predicting activity with a more nuanced understanding of intermolecular forces. |

Pharmacophore Modeling for De Novo Design and Virtual Screening

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) required for a molecule to bind to a specific biological target. nih.gov These features typically include hydrogen bond donors and acceptors, hydrophobic groups, and charged centers.

A pharmacophore model for this compound can be generated based on its known interactions with a target or from a set of active analogs. nih.gov This model can then be used as a 3D query to search large chemical databases for novel compounds that possess the same pharmacophoric features, a process known as virtual screening. nih.govresearchgate.net This approach is highly effective for identifying new chemical scaffolds with the potential for the desired biological activity.

Furthermore, pharmacophore models can be used for de novo design, where new molecules are constructed piece by piece to fit the pharmacophoric constraints. This allows for the creation of entirely novel chemical entities that are tailored to interact with the target of interest.

In Vitro and Cellular Biological Activity Investigations of 2 Amino 7 Benzyl 1h Purin 6 7h One and Its Analogues

Enzyme Inhibition Studies

The structural similarity of 2-Amino-7-benzyl-1H-purin-6(7H)-one to natural purine (B94841) nucleobases makes it a prime candidate for investigation as an enzyme inhibitor. chemimpex.com Its benzyl (B1604629) substitution can enhance lipophilicity, potentially improving cellular uptake and bioavailability. chemimpex.com Research has focused on a variety of enzyme targets, exploring the therapeutic potential of this compound and its analogues in fields such as oncology and infectious diseases. chemimpex.com

Inhibition of DNA Repair Enzymes (e.g., O6-alkylguanine-DNA alkyltransferase (AGT))

O6-alkylguanine-DNA alkyltransferase (AGT) is a critical DNA repair protein that protects cells from the mutagenic effects of alkylating agents by removing alkyl groups from the O6-position of guanine (B1146940). chemimpex.comnih.gov The inhibition of AGT is a key strategy to enhance the efficacy of anticancer alkylating drugs.

A prominent analogue of the target compound, O6-benzylguanine (O6-BG), is a potent and irreversible inactivator of AGT. nih.govmdpi.com O6-BG acts as a substrate for AGT, leading to the covalent transfer of its benzyl group to the active site cysteine residue of the enzyme. mdpi.com This process renders the enzyme inactive, preventing the repair of alkylated guanine in DNA and sensitizing tumor cells to chemotherapy. mdpi.comnih.gov The 2-amino group on the purine ring is considered essential for this inhibitory activity. chemimpex.com

Studies have demonstrated that depleting AGT in tumor cells with O6-BG significantly sensitizes them to the cytotoxic effects of agents like N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU) and 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU). chemimpex.comnih.gov For instance, in human ovarian cancer cell lines, treatment with O6-BG resulted in sensitization factors to BCNU of 3.0 and 4.1. nih.gov This approach has been a subject of great interest in cancer research to overcome tumor resistance to guanine O-6 alkylating agents. chemimpex.com

Inhibition of Viral Enzymes (e.g., HIV-1 Reverse Transcriptase)

HIV-1 reverse transcriptase (RT) is a fundamental enzyme for the replication of the human immunodeficiency virus and a primary target for antiretroviral therapy. nih.govbldpharm.com Inhibitors of this enzyme are categorized mainly as nucleoside reverse transcriptase inhibitors (NRTIs) or non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov

Purine analogues represent a significant class of NRTIs. nih.gov Compounds like Abacavir, a guanosine (B1672433) analogue, act by competing with natural dNTP substrates and, once incorporated into the growing viral DNA chain, cause termination of the chain elongation process. nih.gov These nucleoside analogues must be phosphorylated to their active triphosphate forms by cellular kinases to exert their inhibitory effect. nih.gov While direct studies on this compound were not found in the reviewed literature, its structural features as a purine derivative suggest its potential as a scaffold for developing antiviral agents that could inhibit viral replication. chemimpex.com General research into purine analogues continues to be a cornerstone of antiviral drug discovery. nih.govnih.gov

Inhibition of Purine Metabolic Enzymes (e.g., Guanylate Kinase, Purine Nucleoside Phosphorylase, Phosphodiesterase-2)

The literature reviewed did not provide data on the inhibition of Guanylate Kinase or Phosphodiesterase-2 by this compound or its direct analogues.

However, significant research has been conducted on the inhibition of Purine Nucleoside Phosphorylase (PNP) by related compounds. PNP is an enzyme that breaks down purine nucleosides. nih.gov Its inhibition can lead to an accumulation of nucleosides, which can have immunomodulatory effects. nih.gov A study of 3-substituted hypoxanthines, which share a core structure with the target compound, identified several potent inhibitors of human PNP. indexcopernicus.com Notably, substitutions on 3-benzylhypoxanthine (B1594994) were shown to increase its potency. The introduction of a 2-amino group or a 2-hydroxy group significantly enhanced inhibitory activity against PNP. indexcopernicus.com

Table 1: Inhibition of Human Purine Nucleoside Phosphorylase (PNP) by 3-Substituted Hypoxanthine Analogues

| Compound | Substituents | PNP Inhibition IC50 (µM) |

| 7a | 3-benzyl | 112 |

| 9a | 3-benzyl, 2-hydroxy | 13.4 |

| 10a | 3-benzyl, 2-amino | 11.4 |

| 16a | 3-benzyl, 2,8-diamino | 5.0 |

| Data sourced from a radiochemical assay. indexcopernicus.com |

These findings indicate that the benzyl-purine scaffold is a promising framework for developing potent PNP inhibitors. indexcopernicus.com

Inhibition of Folate Pathway Enzymes (e.g., Thymidylate Synthase, Dihydrofolate Reductase)

Thymidylate synthase (TS) and dihydrofolate reductase (DHFR) are crucial enzymes in the folate pathway, responsible for the synthesis of dTMP, a necessary precursor for DNA replication. Inhibition of either enzyme can lead to "thymineless death" and is a validated strategy in cancer chemotherapy.

While direct inhibition by this compound has not been reported, studies on closely related heterocyclic scaffolds are informative. For example, compounds with a 2-amino-4-oxo-substituted thieno[2,3-d]pyrimidine (B153573) scaffold, a purine bioisostere, have been identified as potent dual inhibitors of both human TS and DHFR. One such classical analogue, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, was found to be the most potent dual inhibitor of human TS (IC50 = 40 nM) and human DHFR (IC50 = 20 nM) known to date from that study. This suggests that the 2-amino-purinone core is a highly suitable framework for designing dual inhibitors that target the folate pathway.

Modulation of Cell Cycle Dependent Kinases (CDKs)

Cyclin-dependent kinases (CDKs) are key regulatory enzymes that control the progression of the cell division cycle. Their frequent deregulation in cancer makes them attractive targets for therapeutic intervention. nih.gov Purine analogues have emerged as a major class of CDK inhibitors. nih.gov

One of the most well-known purine-based CDK inhibitors is roscovitine (B1683857), which has a benzylamino group at the C6 position of the purine ring. nih.gov Roscovitine acts as a competitive inhibitor for the ATP binding site of CDKs. nih.gov The crystal structure of roscovitine complexed with CDK2 revealed that the purine core binds to the adenine (B156593) pocket, and the benzyl group makes specific contacts that contribute to its inhibitory potency and selectivity. nih.gov

More recent studies have focused on 7-substituted purines as kinase inhibitors. A series of 6,7-disubstituted-7H-purine analogues were designed as dual inhibitors of the tyrosine kinases EGFR and HER2, which are critical in breast cancer. Another study on 2,7,9-trisubstituted 8-oxopurines found that substituents at the N7 and N9 positions could modulate activity between CDK4 and the FLT3 kinase, with an isopropyl group at N7 significantly increasing selectivity for FLT3. bldpharm.com These findings underscore the importance of the N7 substituent, such as the benzyl group in the title compound, for modulating kinase activity and selectivity. bldpharm.com

Table 3: Kinase Inhibition by Purine Analogues

| Compound Class | Target Kinase(s) | Key Structural Features | Finding |

| Roscovitine | CDK2/Cyclin B | 6-benzylamino-9-isopropylpurine | Potent, selective, ATP-competitive inhibitor. nih.gov |

| 6,7-disubstituted-7H-purines | EGFR, HER2 | 6-anilino, 7-substituted purine | Analogue 8e showed potent dual inhibition with IC50 values of 0.021 µM (EGFR) and 0.019 µM (HER2). |

| 2,7,9-trisubstituted 8-oxopurines | FLT3, CDK4 | 7-isopropyl-9-cyclopentyl-8-oxopurine | N7 substituent modulates selectivity between FLT3 and CDKs. bldpharm.com |

Cellular Antiproliferative Activity in In Vitro Cell Line Models (e.g., HepG-2, U-118 MG, A-549)

Purine analogues are a well-established class of antimetabolites used in cancer therapy due to their ability to interfere with DNA replication. wikipedia.org Research into various substituted purines, including benzyl derivatives, continues to explore their potential as more targeted therapeutic agents. chemimpex.comresearchgate.net

Evaluation of Growth Inhibition

The evaluation of antiproliferative activity is a cornerstone of cancer drug discovery. While specific growth inhibition data for this compound against HepG-2 (human liver carcinoma), U-118 MG (human glioblastoma), and A-549 (human lung carcinoma) cell lines are not detailed in the reviewed literature, extensive research on analogous compounds demonstrates the potent cytotoxic effects of this chemical class.

For instance, a series of N6-benzyladenosine derivatives were evaluated for their effects on cell viability and proliferation in human colorectal cancer (CRC) cell lines, such as HCT116 and DLD-1. nih.gov Certain analogues demonstrated a persistent antiproliferative effect, which was linked to the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. nih.gov

Similarly, studies on other benzyl-containing heterocyclic compounds have shown significant activity. Analogues of the marine alkaloid makaluvamine, which bear substituted benzyl side chains, possessed pronounced antiproliferative effects on the MCF-7 breast cancer cell line, with IC₅₀ values in the low micromolar range. nih.gov When tested by the National Cancer Institute (NCI), benzyl and 4-fluorobenzyl analogues showed excellent inhibition against a broad panel of 60 human cancer cell lines. nih.gov Furthermore, some aplysinopsin analogs have been tested against A549 lung cancer cells, with certain derivatives showing potent activity. psu.edu The U-118 MG cell line, derived from a malignant glioblastoma, is a standard model for brain tumor research. atcc.org

The antiproliferative efficacy of various heterocyclic analogues against different cancer cell lines is summarized below.

| Compound Class | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

| N6-Benzyladenosine Analogues | Human Colorectal Cancer (CRC) | Persistent Antiproliferative Effect | nih.gov |

| 4-Chloro-benzyl Makaluvamine Analogue | MCF-7 (Breast Cancer) | 1.8 µM | nih.gov |

| 4-Methyl-benzyl Makaluvamine Analogue | MCF-7 (Breast Cancer) | 2.3 µM | nih.gov |

| 4-Fluoro-benzyl Makaluvamine Analogue | RXF-393 (Renal Cancer) | < -8.0 M (LogGI₅₀) | nih.gov |

| Aplysinopsin Analogue (3f) | MCF-7 (Breast Cancer) | 4.4 µM | psu.edu |

| Aplysinopsin Analogue (3j) | MCF-7 (Breast Cancer) | 5.2 µM | psu.edu |

| 4-amino-thienopyrimidine (Cpd 2) | A549 (Lung Cancer) | - | nih.gov |

| Acetamide-based inhibitors (7o, 7p) | A549 (Lung Cancer) | Weak effect at 10 µM | researchgate.net |

This table presents data for analogues, as specific data for this compound was not available in the reviewed sources.

Selectivity against non-target cell lines (for comparative mechanistic understanding)

A critical aspect of developing anticancer agents is ensuring selectivity, where the compound is more toxic to cancer cells than to normal, healthy cells. Several studies on purine analogues and related compounds have addressed this. For example, the antiproliferative activity of novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates was evaluated against cancer cell lines and compared to their effects on normal cell lines like BALB/c 3T3 (mouse fibroblast) and MCF-10A (normal human mammary epithelial cells). nih.gov The examination showed that the compounds were relatively safe for the normal cell lines, allowing for the determination of a selective index (SI). One of the most promising compounds exhibited an antiproliferative effect against the MCF-7 cancer cell line that was approximately 20 times higher than its activity against the normal MCF-10A cells. nih.gov

In another study, a synthesized 5-benzyl juglone (B1673114) derivative exerted high inhibitory activity toward MCF-7 human breast cancer cells but to a much lesser extent toward the corresponding MCF-10A normal breast epithelial cells. nih.gov This selectivity is crucial for developing targeted treatments with potentially fewer side effects than traditional chemotherapy. chemimpex.com

In Vitro Antimicrobial Spectrum and Potency

Purine analogues have been investigated as a class of antimicrobial agents, in part because they can target riboswitches—structured RNA domains in bacterial mRNAs that regulate genes involved in essential metabolic pathways. researchgate.net

Activity against Mycobacterium tuberculosis Strains (Drug-Sensitive and Drug-Resistant)

Tuberculosis remains a major global health threat, and the emergence of multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of new drugs with novel mechanisms of action. nih.gov Phenotypic screening of purine derivative libraries has identified potent antitubercular agents.

A significant finding comes from a study on 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines, which are structurally related to 7-benzyl purines. nih.gov An initial hit, 2-morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-one, showed potent activity with a Minimum Inhibitory Concentration (MIC₉₉) of 4 μM against the standard Mtb H₃₇Rv strain. nih.gov Structure-activity relationship (SAR) studies led to the development of optimized analogues with 6-amino or 6-ethylamino substitutions. These compounds demonstrated strong in vitro antimycobacterial activity, with MIC values of 1 μM against Mtb H₃₇Rv and also against several clinically isolated drug-resistant strains. nih.gov The mechanism of action was identified as the inhibition of DprE1, an essential enzyme in the biosynthesis of the mycobacterial cell wall. nih.gov

| Compound | Target Strain | Activity (MIC) | Reference |

| 2-morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-one (10) | M. tuberculosis H₃₇Rv | 4 µM (MIC₉₉) | nih.gov |

| 6-amino substituted 7-(naphthalen-2-ylmethyl)-7H-purine (56) | M. tuberculosis H₃₇Rv & Drug-Resistant Strains | 1 µM | nih.gov |

| 6-ethylamino substituted 7-(naphthalen-2-ylmethyl)-7H-purine (64) | M. tuberculosis H₃₇Rv & Drug-Resistant Strains | 1 µM | nih.gov |

This table presents data for structural analogues of the target compound.

Activity against other Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

The antibacterial spectrum of the potent antitubercular purine analogues was found to be narrow. The investigated 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines lacked activity against a panel of both Gram-negative and Gram-positive bacterial strains. nih.gov This indicates that their mechanism of action is specific to mycobacteria, which is an advantageous trait for a targeted therapy as it would be less likely to disrupt the patient's normal microbiome.

In contrast, other classes of heterocyclic compounds are often screened against a broader range of bacteria, including common pathogens like the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli, which are responsible for numerous infections. nih.govnih.gov However, for the specific purine analogues that are highly effective against M. tuberculosis, their inactivity against these other bacteria underscores their specific molecular target within mycobacteria. nih.gov

Herbicidal Activity Evaluation

The purine scaffold is not only relevant in medicine but also in agriculture. Purine derivatives, due to their structural relation to cytokinins (a class of plant hormones), are explored for various agrochemical applications, including as herbicide safeners. acs.org Herbicide safeners are compounds that selectively protect crops from herbicide injury without reducing the herbicide's effectiveness against weeds. acs.org

In a recent study, novel purine derivatives were designed and synthesized by combining the purine fragment from cytokinins with fragments from commercial safeners. acs.org These compounds were evaluated for their ability to protect wheat from the phytotoxic effects of the herbicide mesosulfuron-methyl. The results indicated that several of the synthesized purine derivatives exhibited significant safener activity, assessed by measuring chlorophyll (B73375) content and various enzyme activities in the protected plants. acs.org This line of research demonstrates a valuable application for purine analogues in enhancing crop safety and agricultural productivity. acs.org

Mechanistic Investigations of Biological Actions at a Molecular and Cellular Level

Interaction with Nucleic Acids:The potential for this compound to interact with DNA or RNA, for instance through intercalation, remains uninvestigated in the available literature.

Further research and publication in peer-reviewed journals would be necessary to provide the data required to populate these areas of inquiry. Without such foundational studies, any discussion on the biological activity of this compound would be purely speculative and fall outside the requested scope of a scientifically accurate and informative article.

Structure Activity Relationship Sar and Structure Binding Relationship Sbr Studies

Correlating Structural Modifications with Changes in Enzyme Inhibition Potency

The potency of 2-aminopurine (B61359) derivatives as enzyme inhibitors is highly sensitive to structural alterations. For instance, in the context of Cyclin-dependent kinase 2 (CDK2) inhibition, the introduction of a phenylamino (B1219803) or benzylamine (B48309) group at the C6 position of the purine (B94841) ring has been shown to enhance inhibitory activity. nih.gov One study found that a compound with a C6-phenylamino substitution (11a) exhibited an IC50 value of 0.31 μM, and another with a specific benzylamine substitution (11c) was even more potent with an IC50 of 0.11 μM. nih.gov Further optimization of substitutions at this position led to the discovery of a compound (11l) with a remarkable IC50 of 19 nM against CDK2. nih.gov

The nature of the substituent at the C6 position plays a critical role. Replacing a benzene (B151609) ring at this position with other aromatic systems like naphthalene, pyrrole, benzo[d] nih.govnih.govdioxole, or thiophene (B33073) resulted in a decrease in CDK2 inhibitory activity. nih.gov This highlights the specific structural requirements for optimal interaction with the enzyme's active site. The data suggests that the introduction of polar groups at the C6 position is generally beneficial for CDK2 inhibition. nih.gov

CDK2 Inhibition Data for C6-Substituted 2-Aminopurine Derivatives

| Compound | C6-Substituent | IC50 (μM) against CDK2 |

|---|---|---|

| 5a | Benzene | 0.31 |

| 11a | Phenylamino | 0.31 |

| 11c | Benzylamine derivative | 0.11 |

| 11d | meta-amino substituted phenylamino | 0.23 |

| 11l | Optimized polar substitution | 0.019 |

| R-Roscovitine (Reference) | - | 0.073 |

Influence of Functional Groups at C2, C6, and C8 on Binding Affinity and Cellular Efficacy

The functional groups at the C2, C6, and C8 positions of the purine ring are pivotal for binding affinity and cellular efficacy. The 2-amino group is a common feature in many biologically active purines and often acts as a crucial hydrogen bond donor.

As discussed previously, the C6 position is a hot spot for modification to improve potency and selectivity. In the case of CDK2 inhibitors, introducing polar groups at C6 was found to be beneficial for binding. nih.gov For example, the substitution of a simple benzene ring with a phenylamino group maintained the activity, and further modifications to a benzylamine derivative enhanced it. nih.gov This suggests that the C6 substituent can be tailored to interact with specific pockets or residues within the enzyme's active site.

The C8 position, while not as extensively discussed in the provided results for this specific compound, is another key site for modification in purine chemistry. Introducing substituents at C8 can modulate the electronic properties of the purine ring and provide additional points of interaction with a target protein.

Role of the Benzyl (B1604629) Moiety and its Aromatic Substitutions on Receptor or Enzyme Interactions

The benzyl group at the N7 position plays a significant role in the interaction of these purine derivatives with their target enzymes. This moiety can engage in various non-covalent interactions, including hydrophobic and pi-stacking interactions with aromatic amino acid residues in the binding site.

Identification of Key Pharmacophoric Features for Desired Biological Effects

Based on the available structure-activity relationship data, a general pharmacophore model for 2-aminopurine-based enzyme inhibitors can be proposed. The key features include:

The 2-amino group: This group frequently acts as a hydrogen bond donor, anchoring the molecule in the active site.

The purine core: This provides the central scaffold and engages in various interactions with the enzyme.

The C6-substituent: This is a critical determinant of potency and selectivity, with polar groups often being favorable for enzymes like CDK2. nih.gov The nature and size of this substituent need to be optimized for specific targets.

The N7-benzyl group: This group contributes to binding through hydrophobic and aromatic interactions. Substitutions on the benzyl ring can further modulate these interactions.

The relative spatial arrangement of these features is crucial for effective binding to the target enzyme.

Strategic Design Principles for the Development of Advanced Purine Analogues

The development of advanced purine analogues as enzyme inhibitors follows several strategic design principles:

Structure-Based Drug Design: Utilizing the three-dimensional structure of the target enzyme allows for the rational design of ligands that can fit optimally into the active site. This approach was successfully used to design potent CDK2 inhibitors by analyzing the pocket of the CDK2 crystal structure. nih.gov

Fragment-Based Drug Discovery: This involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent leads. The design of the CDK2 inhibitors mentioned was based on a fragment-centric pocket mapping analysis. nih.gov

SAR-Guided Optimization: Systematically modifying different parts of the lead compound and evaluating the impact on biological activity allows for the refinement of the structure to improve potency, selectivity, and pharmacokinetic properties.

Scaffold Hopping: Replacing the purine core with other heterocyclic systems while retaining the key pharmacophoric features can lead to the discovery of novel inhibitor classes with improved properties.

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict the binding modes of new analogues and to prioritize compounds for synthesis and biological testing. mdpi.com

By employing these strategies, medicinal chemists can continue to develop novel and effective enzyme inhibitors based on the versatile 2-aminopurine scaffold.

Future Directions and Emerging Research Avenues for 2 Amino 7 Benzyl 1h Purin 6 7h One

Development of Novel and Sustainable Synthetic Methodologies for Diversified Analogues

The synthesis of 2-Amino-7-benzyl-1H-purin-6(7H)-one and its analogues is a cornerstone for its future applications. While traditional synthetic routes exist, the focus is shifting towards novel and sustainable methodologies that offer greater efficiency, diversity, and environmental compatibility.

Recent reviews on purine (B94841) synthesis highlight a variety of methods starting from imidazole (B134444), pyrimidine (B1678525), or urea (B33335) derivatives. rsc.orgrsc.org Future research will likely focus on applying and optimizing these modern synthetic strategies to generate a diverse library of this compound analogues. Key areas of development include:

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions is a growing trend in chemical synthesis. acs.org Future syntheses of purine analogues will likely incorporate principles of green chemistry to reduce waste and improve sustainability.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The application of flow chemistry to purine synthesis could enable the rapid and efficient production of a wide range of analogues for screening purposes.

Enzymatic Synthesis: Biocatalysis, using enzymes to perform specific chemical transformations, offers high selectivity and mild reaction conditions. acs.org The use of enzymes in the synthesis of purine nucleotides has been demonstrated and could be adapted for the production of modified purine analogues. acs.org

A summary of potential synthetic strategies is presented in Table 1.

Table 1: Emerging Synthetic Methodologies for Purine Analogues

| Methodology | Advantages | Potential Application to this compound |

|---|---|---|

| Green Chemistry | Reduced environmental impact, increased safety. | Use of water as a solvent, biodegradable catalysts. |

| Flow Chemistry | High throughput, precise control over reaction parameters. | Rapid synthesis of a library of analogues with diverse substituents. |

Exploration of Undiscovered Biological Targets and Mechanisms within Host-Pathogen Interactions

Purine analogues have shown promise as antimicrobial and antiviral agents, often by targeting enzymes involved in nucleic acid metabolism. chemimpex.comresearchgate.net A significant future direction for this compound is the exploration of its potential in the context of host-pathogen interactions.

Parasites such as Plasmodium falciparum and Trypanosoma cruzi are unable to synthesize purines de novo and rely on salvage pathways, making the enzymes in these pathways attractive drug targets. nih.gov Research has identified purine derivatives with activity against these parasites, suggesting that analogues of this compound could be developed as anti-parasitic agents. nih.gov

Furthermore, the role of purine metabolism in the interplay between host and pathogen is a complex area ripe for investigation. nih.gov Future research could focus on:

Identifying Novel Parasitic Targets: Screening this compound and its analogues against a panel of parasitic enzymes to identify novel targets. nih.gov

Modulating Host Immune Responses: Investigating whether this compound can modulate the host's immune response to infection, potentially as a host-directed therapy. nih.gov

Disrupting Viral Replication: Given its antiviral potential, exploring the specific viral enzymes and host factors that are targeted by this compound to inhibit viral replication is a key research avenue. chemimpex.comresearchgate.net

Application of Advanced Spectroscopic Techniques for Real-Time Binding Kinetics

Understanding how a molecule interacts with its biological target is crucial for drug development. Advanced spectroscopic techniques are powerful tools for studying these interactions in real-time.

Fluorescence-based methods, such as Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET), are widely used to study protein-ligand binding kinetics. nih.govbmglabtech.com These techniques can provide valuable information about binding affinity, association and dissociation rates, and the mechanism of interaction. bmglabtech.com Future research on this compound will likely involve:

Development of Fluorescent Probes: Synthesizing fluorescently labeled analogues of the compound to enable their use in FP and FRET assays. worktribe.com

Real-Time Kinetic Analysis: Using techniques like Surface Plasmon Resonance (SPR) and Bioluminescence Resonance Energy Transfer (BRET) to monitor the binding of the compound to its target proteins in real-time. bmglabtech.com

Structural Studies: Employing techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the three-dimensional structure of the compound bound to its target, providing insights into the molecular basis of its activity. nih.gov

Table 2: Spectroscopic Techniques for Studying Protein-Ligand Interactions

| Technique | Information Provided | Relevance to this compound |

|---|---|---|

| Fluorescence Polarization (FP) | Binding affinity, stoichiometry. | Characterizing the interaction with target enzymes. |

| Förster Resonance Energy Transfer (FRET) | Proximity of binding partners, conformational changes. | Studying protein-protein interactions modulated by the compound. |

| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (k_on, k_off), affinity. | Detailed kinetic analysis of target binding. |

Integration of Artificial Intelligence and Machine Learning for Rational Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. researchgate.netnih.gov These computational tools can be applied to the rational design of novel analogues of this compound with improved activity and selectivity.

Future research in this area will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the structural features of purine analogues with their biological activity, guiding the design of more potent compounds. springernature.com

Virtual Screening: Using computational docking and virtual screening to identify potential new targets for the compound and to prioritize analogues for synthesis and testing. openmedicinalchemistryjournal.comnih.gov

De Novo Design: Employing AI-driven algorithms to design entirely new molecules based on the purine scaffold with desired pharmacological properties. nih.gov

Predictive Synthesis: Utilizing ML models to predict efficient synthetic routes for novel analogues, accelerating the drug discovery process. digitellinc.com

Utilization of the Chemical Compound as a Research Probe for Cellular Processes

Beyond its therapeutic potential, this compound can be developed into a valuable research probe to investigate fundamental cellular processes. chemimpex.com By modifying the compound with reporter groups such as fluorophores or affinity tags, it can be used to visualize and identify its interacting partners within cells.

Emerging applications in this area include:

Cellular Imaging: Synthesizing fluorescently labeled analogues to visualize the subcellular localization of the compound and its targets using techniques like fluorescence microscopy. nih.govresearchgate.net

Affinity-Based Protein Profiling: Developing biotinylated or alkyne-tagged derivatives to pull down and identify the proteins that bind to the compound in cell lysates. nih.gov

Studying Nucleic Acid Metabolism: Using the compound as a tool to perturb and study the pathways of nucleic acid synthesis and degradation. chemimpex.com

Expanding the Scope of Analogues for Targeted Proteomics and Chemical Genetics

Targeted proteomics and chemical genetics are powerful approaches for identifying the targets of small molecules and elucidating their mechanisms of action. nih.gov Expanding the library of this compound analogues is crucial for these applications.

Future research will focus on:

Development of Photoaffinity Probes: Creating analogues with photoreactive groups that can be used to covalently label their binding partners upon UV irradiation, facilitating their identification by mass spectrometry. nih.gov

Chemical Genetics Screens: Using a library of diversified analogues to systematically probe the function of different proteins and pathways in a manner analogous to classical genetic screens.

Parallel Reaction Monitoring (PRM): Employing targeted mass spectrometry techniques like PRM to quantify the abundance of specific proteins that are affected by treatment with the compound, providing insights into its mode of action. creative-proteomics.comspringernature.com

By systematically exploring these future directions, the scientific community can unlock the full potential of this compound as both a therapeutic lead and a powerful tool for biological research.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-7-benzyl-1H-purin-6(7H)-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or benzylation of purine precursors. For example:

- Benzylation : React 2-amino-1H-purin-6(7H)-one with benzyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) at 60–80°C for 12–24 hours .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 eq benzylating agent) and temperature to minimize side products like N9-benzylated isomers .

Q. Key Parameters Table :

| Parameter | Optimal Range | Analytical Monitoring Method |

|---|---|---|

| Temperature | 60–80°C | In-situ FTIR |

| Reaction Time | 12–24 hours | TLC (Rf = 0.3, silica/EtOAc) |

| Solvent | DMF or DMSO | HPLC (C18 column, 254 nm) |

Q. How can researchers ensure purity, and what analytical techniques are most effective?

Methodological Answer:

Q. What spectroscopic methods are critical for structural characterization?

Methodological Answer:

Q. What safety protocols are essential during synthesis and handling?

Methodological Answer:

Q. How are common impurities identified and mitigated?

Methodological Answer:

- Impurity Profiling :